molecular formula C15H14ClN5O2 B2600707 6-(3-Chloro-2-methylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione CAS No. 838885-40-8

6-(3-Chloro-2-methylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

Cat. No. B2600707
CAS RN: 838885-40-8
M. Wt: 331.76
InChI Key: GNFVWBBGEJXCSN-UHFFFAOYSA-N
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Description

“6-(3-Chloro-2-methylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione” is a complex organic compound. It contains a purine-imidazole fused ring system, which is a common structure in many biologically active compounds .


Synthesis Analysis

While the specific synthesis route for this compound is not available, similar compounds, such as pyrimido[1,2-a]benzimidazoles, are synthesized through the annulation of substituted benzimidazoles with bifunctional synthetic equivalents .


Molecular Structure Analysis

The compound contains a purine-imidazole fused ring system. The purine ring is a heterocyclic aromatic organic compound that consists of a pyrimidine ring fused to an imidazole ring .

Scientific Research Applications

Synthesis and Characterization

  • The synthesis of novel 9b-hydroxy-3a-phenyl-1,2,3,3a-tetrahydro-2-thioxo-5H-imidazo[4,5-c]quinolin-4(9bH)-ones showcases the reactivity of 3-phenyl-3-aminoquinoline-2,4-diones with isothiocyanates, leading to compounds with potential in drug discovery and development (Klásek et al., 2010).
  • Research into the synthesis of 4- and 5-disubstituted 1-benzylimidazoles as precursors of purine analogs underlines the importance of these compounds in the synthesis of biologically active molecules (Alves et al., 1994).
  • The creation of 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles using a novel catalytic process highlights advancements in green chemistry and efficient synthesis methods (Moosavi‐Zare et al., 2013).

Molecular Docking and Inhibitory Activity

  • Studies on bifonazole derivatives have explored their anti-tubercular potential through conformational analysis, quantum descriptors, and molecular docking studies, demonstrating their potential as therapeutic agents (Mary et al., 2020).
  • The discovery and evaluation of N-(biphenylylmethyl)imidazoles as potent antihypertensive agents through oral administration show the application of these compounds in developing new cardiovascular drugs (Carini et al., 1991).

Novel Compounds and Reactions

  • Research into the synthesis and properties of novel 3-phenyl- and 3-(4-nitrophenyl)cyclohepta[4,5]imidazo[1,2-a]-1,3,5-triazine-2,4(3H)-diones and their oxidation capabilities under photo-irradiation conditions showcases their potential as oxidizing agents (Nitta et al., 2005).
  • The development of 2-phenyl-1H-benzo[d]imidazole-4,7-diones as inhibitors of vascular smooth muscle cell proliferation points to their potential application in treating diseases characterized by abnormal cell proliferation (Ryu et al., 2008).

properties

IUPAC Name

6-(3-chloro-2-methylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN5O2/c1-8-9(16)4-3-5-10(8)20-6-7-21-11-12(17-14(20)21)19(2)15(23)18-13(11)22/h3-5H,6-7H2,1-2H3,(H,18,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNFVWBBGEJXCSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)N2CCN3C2=NC4=C3C(=O)NC(=O)N4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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